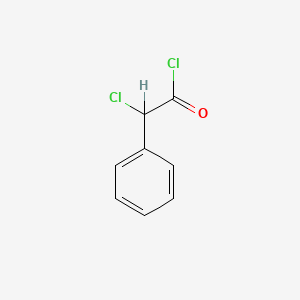

2-chloro-2-phenylacetyl chloride

Description

The exact mass of the compound Chloro(phenyl)acetyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2-phenylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEAOSXMQZWHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951710 | |

| Record name | Chloro(phenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2912-62-1 | |

| Record name | α-Chlorobenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2912-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloro(phenyl)acetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002912621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro(phenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(phenyl)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORO(PHENYL)ACETYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P316SLR5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-2-phenylacetyl Chloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-2-phenylacetyl chloride, a pivotal intermediate in pharmaceutical and organic synthesis.[1][2] This document delves into the prevalent synthetic methodologies, offering a detailed, step-by-step protocol for its preparation. A critical analysis of the reaction mechanisms is presented to provide a deeper understanding of the chemical transformations. Furthermore, this guide outlines the essential analytical techniques for the thorough characterization of the final product, ensuring its purity and structural integrity. Safety protocols and handling precautions for all chemicals involved are also discussed to ensure safe laboratory practices.

Introduction: The Significance of this compound

This compound, also known as α-chlorophenylacetyl chloride, is a highly reactive acyl chloride that serves as a versatile building block in organic synthesis.[2] Its structure, featuring a reactive acid chloride and a benzylic chloride, makes it a valuable precursor for the synthesis of a wide array of organic molecules, including pharmaceutical intermediates and agrochemicals.[2] The introduction of the chloro- and phenylacetyl moieties into various molecular scaffolds is a key application of this compound.[2] Its utility in the preparation of α-chlorophenylacetic acid and chloro-telechelic macroinitiators further underscores its importance in synthetic chemistry.[1][3]

Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound is primarily achieved through the chlorination of phenylacetic acid or its derivatives. The choice of chlorinating agent is critical and influences the reaction conditions, yield, and purity of the final product. The most common and effective methods involve the use of thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or a combination of trichloroisocyanuric acid (TCCA) and a catalytic amount of phosphorus trichloride (PCl₃).[4][5][6]

Chlorination using Thionyl Chloride (SOCl₂)

The reaction of a carboxylic acid with thionyl chloride is a widely used method for the preparation of acyl chlorides.[7] This method is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.[8][9]

Mechanism: The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and subsequent nucleophilic attack by the chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of SO₂ and HCl.[8]

Caption: Reaction mechanism for the synthesis of acyl chlorides using thionyl chloride.

Chlorination using Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is another potent chlorinating agent for converting carboxylic acids to acyl chlorides.[6] The reaction is typically vigorous and requires careful handling of the reagent.

Mechanism: The reaction with PCl₅ also involves the conversion of the hydroxyl group into a better leaving group. The byproducts of this reaction are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl).

α-Chlorination of Phenylacetic Acid

A direct and efficient method for the synthesis of α-chlorophenylacetic acids involves the α-selective chlorination of phenylacetic acid.[4][5] This can be achieved using trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of phosphorus trichloride (PCl₃) under solvent-free conditions.[4][5] This method offers high yields and selectivity.[4][5]

Caption: General experimental workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol

The following protocol details the synthesis of this compound from phenylacetic acid using thionyl chloride. This method is chosen for its reliability and the convenient removal of byproducts.

3.1. Materials and Equipment

| Material/Equipment | Specifications |

| Phenylacetic acid | ≥99% purity |

| Thionyl chloride (SOCl₂) | ≥99% purity, freshly distilled |

| Anhydrous solvent (e.g., Dichloromethane) | Dry, ACS grade |

| Round-bottom flask with reflux condenser | Appropriate size, ground glass joints |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Gas trap (for HCl and SO₂ absorption) | Containing NaOH solution |

| Vacuum distillation apparatus | |

| Standard laboratory glassware |

3.2. Step-by-Step Synthesis Procedure

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap to the top of the condenser to neutralize the evolved HCl and SO₂ gases.

-

Reagent Addition: To the flask, add phenylacetic acid (1.0 eq). Slowly add an excess of thionyl chloride (e.g., 2.0-3.0 eq) to the flask. The reaction can be carried out neat or in an anhydrous solvent like dichloromethane.[7]

-

Reaction: Gently heat the reaction mixture to reflux using a heating mantle.[7] Stir the mixture for several hours until the evolution of gas ceases, indicating the completion of the reaction. The progress of the reaction can be monitored by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation.[3] Collect the fraction boiling at the appropriate temperature and pressure (e.g., 120 °C at 23 mmHg).[3]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

4.1. Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplet), benzylic proton (singlet). The chemical shift of the benzylic proton will be downfield due to the presence of two electron-withdrawing groups (Cl and COCl). |

| ¹³C NMR | Aromatic carbons, benzylic carbon, and carbonyl carbon. The carbonyl carbon will appear at a characteristic downfield chemical shift. |

| IR Spectroscopy | Strong, sharp carbonyl (C=O) stretching absorption around 1800 cm⁻¹.[6] Absence of the broad O-H stretching band of the starting carboxylic acid. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of this compound (C₈H₆Cl₂O, MW: 189.04 g/mol ).[10] The isotopic pattern of the molecular ion will show the characteristic presence of two chlorine atoms. |

4.2. Physical Properties

| Property | Value |

| Appearance | Clear yellow to pink-orange liquid.[2] |

| Boiling Point | 120 °C at 23 mmHg.[3] |

| Density | Approximately 1.196 g/mL at 25 °C.[3] |

| Refractive Index | Approximately 1.544 at 20 °C.[3] |

Safety and Handling

5.1. Reagent Safety

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

-

Phosphorus Pentachloride (PCl₅): A corrosive and moisture-sensitive solid.[12][13] It reacts with water to produce hydrochloric acid and phosphoric acid.[14] Strict precautions should be taken to avoid inhalation of dust and contact with skin and eyes.[15][16] Store in a tightly sealed container in a dry, well-ventilated area.[12]

-

Phenylacetic Acid: While less hazardous than the chlorinating agents, it can cause skin and eye irritation. Standard laboratory safety practices should be followed.

5.2. Product Safety

-

This compound: This compound is corrosive and causes burns.[11] It is harmful if swallowed or inhaled and causes severe skin and eye damage.[17][18] Handle with extreme care in a fume hood, wearing appropriate PPE.[11] Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[11]

Conclusion

The synthesis of this compound is a fundamental process for obtaining a key intermediate in organic synthesis. The choice of synthetic route, particularly the chlorinating agent, should be based on the desired scale, available equipment, and safety considerations. The protocol provided, utilizing thionyl chloride, offers a reliable and efficient method for its preparation. Meticulous characterization using a combination of spectroscopic techniques is imperative to ensure the quality of the final product for subsequent applications in research and development. Adherence to strict safety protocols is paramount throughout the entire process to mitigate the risks associated with the hazardous chemicals involved.

References

- Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (n.d.). Royal Society of Chemistry.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry.

- Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025, April 17). Royal Society of Chemistry.

- Material Safety Data Sheet - DL-2-Chloro-2-Phenylacetyl Chloride, 97%. (n.d.). Cole-Parmer.

- Conversion of carboxylic acids to acid chlorides. (2023, January 22). Chemistry LibreTexts.

- Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Portal.

- SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps.

- The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. (2012, May 25). Henry Rzepa's Blog.

- Phosphorous pentachloride. (2025, April 9). Penta chemicals.

- This compound CAS#: 2912-62-1. (n.d.). ChemicalBook.

- Health Safety and Environmental Considerations of Phosphorus Pentachloride. (2025, February 6). LinkedIn.

- This compound - Safety Data Sheet. (n.d.). ChemicalBook.

- This compound | 2912-62-1. (2025, January 27). ChemicalBook.

- Phosphorus pentachloride. (2025, August 3). Sciencemadness Wiki.

- Proposed reaction mechanism of α-chlorination of phenylacetic acid with... (n.d.). ResearchGate.

- This compound CAS#: 2912-62-1 wiki. (n.d.). Guidechem.

- PENTACHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.

- Phosphorus pentachloride | PCl5 | CID 24819. (n.d.). PubChem.

- US8921591B2 - Process for synthesizing phenylacetic acid by carbonylation of toluene. (n.d.). Google Patents.

- (a) and (b) Previously reported general methods for the synthesis of α-chlorophenylacetic acids. (n.d.). ResearchGate.

- Acid chlorides. (n.d.). Fiveable.

- SAFETY DATA SHEET. (2024, September 9). Sigma-Aldrich.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- How can I synthesize phenylacetyl chloride using PCl3? (2013, November 6). ResearchGate.

- 2-Phenylacetyl chloride. (n.d.). Solubility of Things.

- Synthesis of Phenylacetyl Chloride. (2004, April 26). The Hive.

- Acyl Chlorides. (2025, June 23). Save My Exams.

- Acyl Chlorides (OCR A Level Chemistry A): Revision Note. (2025, January 10). Save My Exams.

- (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. (n.d.). MDPI.

- Preparation of phenylacetyl chloride. (n.d.). PrepChem.com.

- (2R)-2-chloro-2-phenylacetyl chloride. (n.d.). PubChem.

- Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. (n.d.). Analytical Chemistry.

- A Head-to-Head Battle of Acylating Agents: 2-Bromo-2-phenylacetyl Chloride vs. Phenylacetyl Chloride. (n.d.). Benchchem.

- Phenylacetyl chloride | 103-80-0. (2025, September 25). ChemicalBook.

- Desoxybenzoin. (n.d.). Organic Syntheses.

- Preparation of acyl (acid) chlorides. (2014, January 20). Khan Academy.

- Phenylacetyl chloride(103-80-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- Chloroacetyl chloride | ClCH2COCl | CID 6577. (n.d.). PubChem.

- (2R)-2-amino-2-phenylacetyl chloride. (n.d.). PubChem.

Sources

- 1. This compound CAS#: 2912-62-1 [amp.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 2912-62-1 [chemicalbook.com]

- 4. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. (2R)-2-chloro-2-phenylacetyl chloride | C8H6Cl2O | CID 7003710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. coherentmarketinsights.com [coherentmarketinsights.com]

- 13. Phosphorus pentachloride | PCl5 | CID 24819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Phosphorus pentachloride - Sciencemadness Wiki [sciencemadness.org]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. nj.gov [nj.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

mechanism of 2-chloro-2-phenylacetyl chloride formation

An In-Depth Technical Guide to the Mechanism of 2-Chloro-2-phenylacetyl Chloride Formation

This compound is a highly reactive bifunctional molecule that serves as a cornerstone intermediate in the synthesis of numerous active pharmaceutical ingredients and fine chemicals. Its structure, featuring both a reactive acid chloride and a benzylic chloride, allows for sequential and selective reactions, making it a valuable synthon for constructing complex molecular architectures. A prime example of its utility is in the synthesis of derivatives of 2-chloromandelic acid, an important chiral building block.[1]

The synthetic challenge in forming this molecule lies in the precise and efficient chlorination of two distinct functional groups on a single precursor: a carboxylic acid and a secondary benzylic alcohol. This guide provides a detailed mechanistic exploration of the most effective method for this transformation: the reaction of mandelic acid with thionyl chloride (SOCl₂). We will dissect the dual role of thionyl chloride, elucidate the complete reaction pathway, present field-proven protocols, and discuss key parameters for process optimization.

The Dual Chlorinating Power of Thionyl Chloride: A Mechanistic Deep Dive

Thionyl chloride is uniquely suited for this transformation as it effectively converts both carboxylic acids and alcohols into their corresponding chlorides in a single pot. This efficiency stems from its ability to transform the hydroxyl groups into excellent leaving groups, facilitating nucleophilic substitution.

Part A: Conversion of the Carboxylic Acid Moiety to an Acid Chloride

The conversion of a carboxylic acid to an acid chloride is a classic and robust transformation.[2] The reaction proceeds through a highly reactive intermediate, an acyl chlorosulfite, and is driven to completion by the formation of gaseous byproducts.[3][4]

The Mechanism:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic oxygen of the carboxylic acid's hydroxyl group attacking the electrophilic sulfur atom of thionyl chloride.[4][5]

-

Intermediate Formation: This attack, followed by the loss of a proton (often facilitated by a base like pyridine or another molecule of the carboxylic acid) and departure of a chloride ion, forms a key intermediate: an acyl chlorosulfite.[3]

-

Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chlorosulfite.

-

Tetrahedral Intermediate Collapse: This forms a transient tetrahedral intermediate. The intermediate collapses, reforming the carbonyl double bond and ejecting the chlorosulfite group, which is an excellent leaving group. This group readily decomposes into sulfur dioxide (SO₂) gas and another chloride ion.[4]

The irreversible nature of this final step, driven by the entropically favorable release of gaseous SO₂ and HCl (from the initial proton loss), makes this a high-yielding reaction.[3]

Process Parameters and Optimization

For robust and reproducible synthesis, several parameters must be controlled. The data below is compiled from typical procedures for converting carboxylic acids to acid chlorides.

| Parameter | Typical Value/Condition | Rationale & Field Insights |

| SOCl₂ Stoichiometry | 2.0 - 3.0 equivalents | An excess is used to ensure complete conversion of both the carboxylic acid and alcohol functional groups and to serve as the reaction solvent. |

| Temperature | 76-85 °C (Reflux) | Heating is required to overcome the activation energy and drive the reaction to completion in a reasonable timeframe. |

| Reaction Time | 2 - 5 hours | Monitoring by techniques like IR spectroscopy (disappearance of the broad O-H stretch) can determine the reaction endpoint. |

| Catalyst (Optional) | Catalytic DMF or Pyridine | DMF can accelerate the reaction by forming a more reactive Vilsmeier-Haack type intermediate. P[3][6]yridine neutralizes HCl, preventing potential side reactions and influencing the stereochemical outcome of the alcohol chlorination. |

Conclusion

The formation of this compound from mandelic acid is a powerful illustration of synthetic efficiency. By employing thionyl chloride, two distinct chemical transformations—the conversion of a carboxylic acid and the chlorination of an alcohol—are accomplished in a single, high-yielding step. A thorough understanding of the underlying mechanisms, particularly the dual pathways for alcohol chlorination (Sₙi vs. Sₙ2), is critical for controlling the reaction outcome, especially when stereochemistry is a factor. The protocol described, grounded in established chemical principles, provides a reliable foundation for the laboratory-scale synthesis of this vital chemical intermediate. While alternative routes, such as the alpha-chlorination of phenylacetyl chloride (itself derived from phenylacetic acid), exist, the mandelic acid approach offers superior atom economy and procedural simplicity.

[7]### 7. References

-

What is the role of SOCl2 with pyridine in organic synthesis? Describe a specific reaction where this reagent combination is employed. Proprep. [Link]

-

Solved: Why is SOCl2, pyridine used in step 2 in a reaction sequence. Gauth. [Link]

-

Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. SciSpace. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. Pearson. [Link]

-

In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used? Quora. [Link]

-

Alcohols to Alkyl Chlorides, Part 6. YouTube. [Link]

-

Procedure - Organic Syntheses. Organic Syntheses. [Link]

-

Alcohol to Chloride - Common Conditions. The Organic Chemistry Portal. [Link]

-

Synthesis of phenylacetyl chloride. PrepChem.com. [Link]

-

CN106431897A - New compounding technology for 2,4,6-trimethyl phenylacetyl chloride. Google Patents.

-

acetylmandelic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

3.1.7: Reactions of Alcohols. Chemistry LibreTexts. [Link]

-

Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]

-

Synthesis of 2-azido-2-phenylacetyl chloride. PrepChem.com. [Link]

-

Carboxylic Acid → Acid Chloride with SOCl₂. OrgoSolver. [Link]

-

Procedure for the preparation of acid chloride from phenylacetic acid using thionyl chloride. Brainly.in. [Link]

-

Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Royal Society of Chemistry. [Link]

-

Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

-

Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. PubMed. [Link]

-

Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1- phenylethylamine: Chiral discrimination mechanism. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. orgosolver.com [orgosolver.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 7. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]

physical and chemical properties of 2-chloro-2-phenylacetyl chloride

An In-depth Technical Guide to 2-Chloro-2-phenylacetyl chloride for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Reagent

This compound, also known as α-chlorophenylacetyl chloride, is a highly reactive organic compound that serves as a critical building block in advanced chemical synthesis.[1][2] Its structure is distinguished by two key reactive sites: a highly electrophilic acyl chloride and a benzylic chloride. This bifunctionality makes it a valuable intermediate for introducing the α-chlorophenylacetyl moiety into a wide range of molecules, particularly in the development of pharmaceutical and agrochemical agents.[1] This guide provides a comprehensive overview of its core properties, reactivity, synthesis, and handling protocols, grounded in established chemical principles to support its effective application in research and development.

Compound Identification and Core Characteristics

Precise identification is the foundation of any chemical protocol. The fundamental identifiers for this compound are consolidated below.

| Identifier | Value | Source(s) |

| CAS Number | 2912-62-1 | [1][3][4] |

| Molecular Formula | C₈H₆Cl₂O | [1][3][5] |

| Molecular Weight | 189.04 g/mol | [4][5] |

| IUPAC Name | This compound | [5][6] |

| Common Synonyms | α-Chlorophenylacetyl chloride, α-Chlorobenzeneacetyl chloride, Phenyl(chloro)acetyl chloride, (±)-2-Chloro-2-phenylacetyl chloride | [4][7] |

| EC Number | 220-826-7 | [4] |

| Beilstein Number | 1073019 | [4] |

Physicochemical Properties: A Quantitative Overview

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is typically encountered as a clear, colorless to pale yellow or pink-orange liquid possessing a sharp, pungent odor.[1][3]

| Property | Value | Notes | Source(s) |

| Appearance | Clear yellow to pink-orange liquid | Pungent odor | [1][3] |

| Boiling Point | 120 °C @ 23 mmHg (31 hPa) | Reduced pressure distillation is required to prevent decomposition. | [2][4][8] |

| Density | 1.196 g/mL at 25 °C | A value of 1.303 g/mL at 20 °C has also been reported. | [2][3][4] |

| Refractive Index (n20/D) | 1.544 | Standard literature value. | [2][4][7] |

| Flash Point | 51 °C (123.8 °F) | Classified as a flammable liquid. | [4][8] |

| Vapor Pressure | 0.0753 mmHg @ 25 °C | Low volatility under standard conditions. | [1][3] |

| Water Solubility | Decomposes | Reacts violently with water, releasing HCl gas. | [1][9] |

| Solubility | Soluble in various organic solvents | Compatible with solvents like chloroform, ether, and benzene. | [10] |

Spectroscopic Signature

While specific spectra are lot-dependent, the key identifying features based on the molecule's structure are predictable and crucial for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approx. 7.2-7.5 ppm) corresponding to the phenyl group protons. A key singlet would appear further downfield for the benzylic proton (-CHCl-), its exact shift influenced by the electron-withdrawing effects of the adjacent chlorine and carbonyl groups.

-

¹³C NMR: The carbon NMR would display a characteristic signal for the carbonyl carbon of the acyl chloride at a significantly downfield chemical shift (typically >165 ppm). Signals for the aromatic carbons would be observed in the 125-140 ppm range, along with a distinct signal for the benzylic carbon bearing the chlorine atom.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the acyl chloride, typically found in the range of 1785-1815 cm⁻¹. The high frequency of this band is characteristic of the highly electrophilic nature of the acyl chloride carbonyl group.

Chemical Reactivity and Mechanistic Considerations

The utility of this compound stems from its high reactivity, which is governed by the electrophilic nature of the acyl chloride functional group.

Acylation of Nucleophiles

The primary reaction pathway involves the nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it a prime target for a wide array of nucleophiles (e.g., alcohols, amines, thiols). The chloride ion is an excellent leaving group, facilitating the reaction. This reactivity is fundamental to its role as an acylating agent for creating esters and amides.[1][10]

Caption: General acylation reaction with this compound.

Hydrolysis

The compound is highly sensitive to moisture and decomposes in water.[1] This vigorous reaction produces 2-chloro-2-phenylacetic acid and hydrogen chloride gas, the latter of which can be observed as fumes in moist air.[9] This necessitates the use of anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) during storage and handling to maintain its integrity.

Stability

This compound should be stored in a cool, dry environment under an inert atmosphere to prevent degradation.[11] It is incompatible with strong oxidizing agents, strong bases, and alcohols, as these can initiate vigorous and potentially hazardous reactions.[12]

Key Applications in Synthesis

The unique structure of this reagent lends itself to several important synthetic applications.

-

Pharmaceutical and Agrochemical Intermediates: It is a widely used starting material or intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1]

-

Synthesis of α-chlorophenylacetic acid (CPAA): It serves as a direct precursor to CPAA through controlled hydrolysis.[2][6]

-

Preparation of Macroinitiators: The compound has been used to prepare chloro-telechelic macroinitiators, which are valuable in polymer chemistry.[2][6][13]

-

Dehydrohalogenation Reactions: It can be employed as a reagent in the dehydrohalogenation of ketones.[14]

Safety and Handling Protocols

Due to its reactivity, this compound is classified as a hazardous substance and requires strict safety protocols.

-

Hazard Classification: It is a corrosive chemical that can cause severe skin burns and eye damage.[4][11] Inhalation may lead to irritation and corrosive injury to the respiratory system.[9] It is also a water-reactive and combustible liquid.[4][15]

-

Personal Protective Equipment (PPE): Handling requires chemical-resistant gloves, chemical safety goggles, a face shield, and appropriate protective clothing.[11] All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[11]

-

Handling Procedures: Avoid all direct contact with skin and eyes.[11] Ensure the container is kept tightly closed when not in use.[11] Avoid exposure to moisture and incompatible materials.

-

First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek urgent medical attention.[11] For skin contact, flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] If inhaled, move the individual to fresh air immediately; if breathing is difficult, administer oxygen and seek medical help.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[11] Recommended storage is under an inert gas atmosphere at 2-8 °C.

Experimental Workflow: Synthesis and Purification

The synthesis of this compound is a standard procedure in organic chemistry, typically involving the chlorination of the corresponding carboxylic acid.

Synthesis from 2-Chloro-2-phenylacetic Acid

The most common and efficient laboratory method for preparing an acyl chloride is the reaction of the parent carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.[16]

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol

-

Setup: Assemble a flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube (or connect to an inert gas line).

-

Charging the Flask: Charge the flask with 2-chloro-2-phenylacetic acid.

-

Addition of Reagent: Under anhydrous conditions, slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask. The reaction may be initiated at room temperature and then gently heated.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gaseous byproducts (HCl and SO₂) ceases. The reaction progress can be monitored by the dissolution of the solid carboxylic acid.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation, often under reduced pressure.[16]

-

Purification: The resulting crude this compound is purified by vacuum distillation to yield the final product.[17] Collect the fraction boiling at approximately 120 °C at 23 mmHg.[2][4]

This self-validating protocol is confirmed by the physical removal of gaseous byproducts, driving the reaction to completion according to Le Châtelier's principle, and the final purification step isolates the product based on its distinct boiling point.

References

- PubChem. (n.d.). (2R)-2-chloro-2-phenylacetyl chloride.

- Pharmaffiliates. (n.d.). 2-Phenyl-2-chloroacetyl Chloride.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-2-Chloro-2-Phenylacetyl Chloride, 97%.

- Cheméo. (n.d.). Chemical Properties of «alpha»-Chlorophenylacetyl chloride (CAS 2912-62-1).

- Krackeler Scientific, Inc. (n.d.). α-Chlorophenylacetyl chloride.

- Solubility of Things. (n.d.). 2-Phenylacetyl chloride.

- ResearchGate. (2013). How can I synthesize phenylacetyl chloride using PCl3?

- Haz-Map. (n.d.). Phenylacetyl chloride - Hazardous Agents.

- PrepChem.com. (n.d.). Preparation of phenylacetyl chloride.

- NJ.gov. (n.d.). Common Name: PHENYLACETYL CHLORIDE.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 2912-62-1 [amp.chemicalbook.com]

- 3. This compound, CasNo.2912-62-1 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 4. α-クロロフェニルアセチルクロリド technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (2R)-2-chloro-2-phenylacetyl chloride | C8H6Cl2O | CID 7003710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2912-62-1 | this compound - AiFChem [aifchem.com]

- 7. α-Chlorophenylacetyl chloride | Krackeler Scientific, Inc. [krackeler.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. Phenylacetyl chloride - Hazardous Agents | Haz-Map [haz-map.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound | 2912-62-1 [chemicalbook.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. nj.gov [nj.gov]

- 16. researchgate.net [researchgate.net]

- 17. prepchem.com [prepchem.com]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-2-Phenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2-phenylacetyl chloride (C₈H₆Cl₂O), a bifunctional molecule featuring both an acyl chloride and a benzylic chloride, serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By integrating theoretical principles with comparative data from analogous structures, this document offers a robust framework for the characterization and quality control of this important synthetic precursor.

Introduction: The Chemical Identity of this compound

This compound, also known as α-chlorophenylacetyl chloride, is a reactive organic compound with the CAS number 2912-62-1.[2] Its molecular structure consists of a phenyl group and an acyl chloride moiety attached to the same carbon atom, which is also substituted with a chlorine atom. This unique arrangement of functional groups imparts a high degree of reactivity, making it a valuable reagent for introducing the 2-chloro-2-phenylacetyl group into various molecular scaffolds. Its utility in the synthesis of α-chlorophenylacetic acid and chloro-telechelic macroinitiators highlights its significance in synthetic chemistry.[3]

Given its reactivity, particularly its susceptibility to hydrolysis, proper handling and characterization are crucial to ensure the integrity of the material and the success of subsequent reactions. Spectroscopic methods provide a powerful and non-destructive means of confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two main sets of signals corresponding to the aromatic protons and the single methine proton.

Experimental Protocol for ¹H NMR Acquisition:

A standard protocol for acquiring a ¹H NMR spectrum of a reactive acyl chloride is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.[4][5] The use of an anhydrous solvent is critical to prevent decomposition of the acyl chloride.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters: Utilize a standard pulse sequence with a sufficient relaxation delay to ensure accurate integration.

-

Referencing: The spectrum is typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).[4]

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.3 - 7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) | The phenyl group protons will appear as a complex multiplet in the typical aromatic region. The exact chemical shifts of the ortho, meta, and para protons may vary slightly. |

| ~ 6.0 - 6.5 | Singlet | 1H | Methine proton (-CH(Cl)-) | This proton is attached to a carbon bearing both a phenyl group and a chlorine atom, leading to significant deshielding. Its chemical shift is expected to be downfield. For comparison, the benzylic protons in phenylacetyl chloride appear around 4.08 ppm.[6] The additional chlorine atom on the α-carbon in our target molecule will cause a further downfield shift. |

Diagram of ¹H NMR Assignments:

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments in the molecule.

Experimental Protocol for ¹³C NMR Acquisition:

The sample preparation and instrumentation are the same as for ¹H NMR, though a higher concentration of the analyte may be beneficial due to the lower natural abundance of ¹³C.[5]

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 - 172 | Carbonyl carbon (C=O) | The carbonyl carbon of an acyl chloride is highly deshielded and typically appears in this region. |

| ~ 135 - 140 | Quaternary aromatic carbon (C-ipso) | The aromatic carbon directly attached to the α-carbon. |

| ~ 128 - 132 | Aromatic carbons (CH) | The protonated carbons of the phenyl ring. |

| ~ 60 - 65 | Methine carbon (-CH(Cl)-) | This carbon is significantly deshielded due to the attached chlorine, phenyl, and carbonyl groups. |

Diagram of ¹³C NMR Assignments:

Caption: Key functional groups and their predicted IR absorption regions.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry:

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion system can be used.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Predicted Mass Spectrum Fragmentation:

The molecular weight of this compound is approximately 189.04 g/mol . [1]Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern.

| m/z | Ion | Rationale |

| 188/190/192 | [C₈H₆Cl₂O]⁺ | Molecular ion peak cluster (M, M+2, M+4) due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will be approximately 9:6:1. |

| 153 | [C₈H₆ClO]⁺ | Loss of a chlorine radical (·Cl) from the acyl chloride. |

| 125 | [C₇H₆Cl]⁺ | Loss of carbon monoxide (CO) from the [M-Cl]⁺ fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment in molecules containing a benzyl group. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the cleavage of the bond between the phenyl group and the rest of the molecule. |

Diagram of Mass Spectral Fragmentation:

Caption: Predicted major fragmentation pathways for this compound.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural elucidation and purity assessment of this compound. The predicted spectroscopic data presented in this guide, based on established chemical principles and comparison with related structures, serves as a valuable reference for researchers. Any significant deviation from these expected values in experimental data would warrant further investigation into the sample's integrity. By leveraging this multi-faceted analytical approach, scientists can confidently utilize this reactive intermediate in their synthetic endeavors, ensuring the quality and reproducibility of their results.

References

- University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides.

- University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition.

- MDPI. (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide.

- PubChem. Chloro(phenyl)acetyl chloride.

- PubChem. (2R)-2-chloro-2-phenylacetyl chloride.

- Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives.

- Save My Exams. Acyl Chlorides (OCR A Level Chemistry A): Revision Note.

- NIST Chemistry WebBook. Acetophenone, 2-chloro-.

- Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides.

- NIST Chemistry WebBook. Acetyl chloride, chloro-.

- NIST Chemistry WebBook. Benzeneacetyl chloride.

- PubChem. Phenylacetyl chloride.

- Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups.

- Specac Ltd. Interpreting Infrared Spectra.

- UCL Faculty of Mathematical & Physical Sciences. Sample Preparation.

- Chemguide. interpreting infra-red spectra.

- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

Sources

- 1. (2R)-2-chloro-2-phenylacetyl chloride | C8H6Cl2O | CID 7003710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 2912-62-1 [amp.chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. Phenylacetyl chloride(103-80-0) 1H NMR spectrum [chemicalbook.com]

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Bifunctional Reactivity of 2-Chloro-2-phenylacetyl Chloride

Abstract

This compound is a potent bifunctional electrophile, uniquely equipped with two distinct reactive centers: a highly sensitive acyl chloride and a reactive benzylic alpha-chloro position. This dual reactivity makes it a versatile and powerful building block in modern organic synthesis, particularly in the development of pharmaceutical intermediates and specialized polymers. This guide provides an in-depth exploration of the molecule's electronic structure, the factors governing its reactivity, and the strategic control of reaction pathways. We will dissect the well-established nucleophilic acyl substitution reactions at the carbonyl carbon and delve into the more nuanced and synthetically valuable reactivity at the alpha-chloro carbon. Through detailed mechanistic discussions, field-proven experimental protocols, and data-driven insights, this document serves as a comprehensive resource for scientists aiming to harness the full synthetic potential of this important intermediate.

Introduction

In the landscape of synthetic organic chemistry, reagents that offer multiple, selectively addressable reactive sites are of paramount importance. This compound (CAS: 2912-62-1) stands out as a prime example of such a molecule.[1] While its identity as an acyl chloride immediately flags it as a potent acylating agent, this classification only tells half the story. The presence of a chlorine atom at the alpha-position—a benzylic carbon—introduces a second electrophilic site, opening a gateway to a diverse array of substitution reactions.

The purpose of this guide is to move beyond a superficial understanding of this compound as a simple acylating agent. Instead, we will analyze the delicate interplay between its two electrophilic centers. Understanding the electronic and steric factors that influence which position a nucleophile will attack is critical for achieving desired synthetic outcomes. This guide will equip researchers and process chemists with the foundational knowledge and practical methodologies required to control this selectivity, thereby enabling the rational design of complex molecular architectures for drug discovery and materials science.[2][3]

Chapter 1: Molecular Architecture and Electronic Profile

The reactivity of this compound is a direct consequence of its molecular structure. Two powerful electron-withdrawing groups, the acyl chloride and the alpha-chlorine, are attached to the same carbon, which is also a benzylic carbon. This unique arrangement profoundly influences the molecule's electronic landscape.

Key Physicochemical Properties:

| Property | Value | Reference(s) |

| CAS Number | 2912-62-1 | [1][4] |

| Molecular Formula | C₈H₆Cl₂O | [1][4] |

| Molecular Weight | 189.04 g/mol | [1][4] |

| Appearance | Clear yellow to pink-orange liquid | [2] |

| Boiling Point | 120 °C at 23 mmHg | [1][5] |

| Density | 1.196 g/mL at 25 °C | [1][5] |

| Solubility | Decomposes in water; Soluble in various organic solvents | [2][6] |

The molecule's reactivity is dominated by two key features:

-

The Acyl Chloride Carbonyl: The carbonyl carbon is highly electrophilic due to the strong negative inductive effect (-I) of both the carbonyl oxygen and the chlorine atom. This makes it a prime target for nucleophilic acyl substitution.[7]

-

The Alpha-Carbon: This carbon is benzylic, meaning any developing positive charge during a substitution reaction (e.g., in an S_N1-like transition state) can be stabilized by the adjacent phenyl ring. Furthermore, it is attached to a chlorine atom, making it susceptible to nucleophilic substitution.

The combined electron-withdrawing effects polarize the molecule significantly, creating two distinct sites for nucleophilic attack.

Caption: Dual electrophilic centers in this compound.

Chapter 2: Synthesis of this compound

The reliable synthesis of this compound is crucial for its application. A common and efficient laboratory method involves the direct alpha-chlorination of phenylacetyl chloride, which itself is typically prepared from phenylacetic acid.[8]

Workflow for Synthesis

Caption: Synthetic workflow from phenylacetic acid.

Experimental Protocol: Two-Step Synthesis

This protocol details the conversion of phenylacetic acid to the target compound.

Step 1: Synthesis of Phenylacetyl Chloride [9]

-

Rationale: Thionyl chloride (SOCl₂) is a preferred reagent for converting carboxylic acids to acyl chlorides because the byproducts (SO₂ and HCl) are gases, which simplifies purification.[9]

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).

-

Reagents: To the flask, add phenylacetic acid (1.0 eq). Add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours, or until gas evolution ceases.

-

Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude phenylacetyl chloride is often used directly in the next step.

Step 2: α-Chlorination of Phenylacetyl Chloride [8]

-

Rationale: The enol form of phenylacetyl chloride is halogenated to yield the alpha-chloro product. Trichloroisocyanuric acid (TCCA) is an effective chlorinating agent for this transformation.[8]

-

Setup: Use the flask containing crude phenylacetyl chloride from the previous step, equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar).

-

Reagents: Add TCCA (approximately 0.4 eq, as it contains three active chlorine atoms) portion-wise to the stirred phenylacetyl chloride at room temperature. The reaction can be exothermic.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the reaction progress by GC or ¹H NMR.

-

Purification: After the reaction is complete, the solid cyanuric acid byproduct is filtered off. The resulting liquid is then purified by vacuum distillation to yield this compound as a clear, yellowish liquid.[1][5]

Chapter 3: Reactivity at the Carbonyl Carbon

The most common reactions of this compound involve nucleophilic attack at the highly electrophilic carbonyl carbon. These reactions proceed via a classic nucleophilic acyl substitution mechanism, which is a two-step addition-elimination process.[10][11][12]

General Mechanism: Nucleophilic Acyl Substitution

Caption: The addition-elimination mechanism at the carbonyl carbon.

Key Reactions and Protocols

1. Esterification with Alcohols

-

Application: Used to synthesize α-chloro phenylacetate esters, which are valuable intermediates.

-

Protocol:

-

Setup: Dissolve the alcohol (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.1 eq) in an anhydrous solvent (e.g., DCM, Et₂O) in a flask cooled to 0 °C. The base is crucial to neutralize the HCl byproduct, which would otherwise protonate the alcohol, deactivating it.[13]

-

Addition: Add this compound (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor by TLC.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove the base, then with saturated NaHCO₃, and finally with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by chromatography or distillation.

-

2. Amidation with Amines

-

Application: Forms α-chloro phenylacetamides, precursors to many biologically active molecules.

-

Protocol:

-

Setup: Dissolve the primary or secondary amine (1.0 eq) in anhydrous DCM at 0 °C. For this reaction, two equivalents of the amine can be used—one as the nucleophile and one as the base—or one equivalent of the amine and one equivalent of an external base like triethylamine.

-

Addition: Add a solution of this compound (1.0 eq) in DCM dropwise.

-

Reaction & Work-up: The procedure is similar to the esterification protocol. The resulting amide is often a solid and can be purified by recrystallization.

-

3. Friedel-Crafts Acylation

-

Application: Attaches the 2-chloro-2-phenylacetyl group to an aromatic ring, forming complex ketones.[14]

-

Mechanism Rationale: A strong Lewis acid, typically AlCl₃, is required in stoichiometric amounts. It coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic substrate.[15][16][17] The AlCl₃ remains complexed to the product ketone, necessitating a stoichiometric quantity and an aqueous workup to liberate the product.[15]

-

Protocol:

-

Setup: In a fume hood, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq) in an inert solvent (e.g., DCM, CS₂) under an inert atmosphere at 0 °C.

-

Acylium Ion Formation: Add this compound (1.0 eq) dropwise to the suspension. Stir for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Addition: Add the aromatic substrate (e.g., benzene, toluene) (1.0 eq) dropwise, keeping the temperature below 5 °C.

-

Reaction: Allow the mixture to stir at room temperature for 2-24 hours.

-

Work-up: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes. Extract the product with an organic solvent, wash, dry, and purify as described previously.

-

Chapter 4: The Core Focus: Reactivity of the Alpha-Chloro Position

While reactions at the carbonyl are dominant, the alpha-chloro position represents a second, highly valuable reaction handle. Nucleophilic substitution at this benzylic carbon allows for the introduction of a wide range of functionalities.

Controlling Selectivity: Carbonyl vs. Alpha-Carbon Attack

Achieving selectivity is the primary challenge. The choice between reaction sites is governed by a combination of factors:

-

Nucleophile Hardness (HSAB Theory): Hard nucleophiles (e.g., H₂O, ROH, RNH₂) have a high charge density and are electrostatically driven to attack the harder, more electrophilic carbonyl carbon (C=O). Softer nucleophiles (e.g., I⁻, RS⁻, CN⁻), which are more polarizable, may preferentially attack the softer alpha-carbon center in an S_N2-type reaction.

-

Steric Hindrance: Bulky nucleophiles may find the sterically encumbered carbonyl carbon less accessible than the alpha-carbon. Conversely, the steric bulk of the phenyl group also influences the accessibility of the alpha-carbon.[18][19]

-

Temperature: Reactions at the acyl chloride are typically very fast and can occur at low temperatures. Driving a substitution reaction at the less reactive alpha-chloro position may require higher temperatures.

Protocol: Selective S_N2 Substitution at the Alpha-Position

This protocol describes the synthesis of an α-azido phenylacetyl derivative, a precursor for α-amino acids.

-

Rationale: The azide ion (N₃⁻) is a relatively soft nucleophile, favoring attack at the alpha-carbon. To prevent reaction at the acyl chloride, the reaction is often performed on the corresponding α-chloro ester, where the carbonyl is less electrophilic than in the acyl chloride.

-

Preparation of Substrate: First, synthesize methyl 2-chloro-2-phenylacetate by following the esterification protocol described in Chapter 3 using methanol.

-

Setup: Dissolve the methyl 2-chloro-2-phenylacetate (1.0 eq) in a polar aprotic solvent like DMF or acetone.

-

Reagents: Add sodium azide (NaN₃, 1.5 eq) to the solution.

-

Reaction: Heat the mixture to 50-70 °C and stir for 6-24 hours. The progress of the S_N2 reaction can be monitored by TLC or LC-MS.

-

Work-up: After cooling, pour the reaction mixture into water and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude product, methyl 2-azido-2-phenylacetate, can be purified by column chromatography.

Caption: Controlling selectivity based on nucleophile choice and conditions.

Chapter 5: Applications in Advanced Synthesis

The ability to perform sequential and selective reactions at the two electrophilic sites of this compound makes it a powerful tool for building molecular complexity.

-

Pharmaceutical Synthesis: It is a key starting material for synthesizing α-substituted phenylacetic acid derivatives. For instance, reaction at the carbonyl followed by substitution at the alpha-position can yield compounds with potential anti-inflammatory or CNS activity.[2]

-

Polymer Chemistry: It has been used to prepare chloro-telechelic macroinitiators.[1][5] The acyl chloride can react with a diol to form a polyester, leaving the α-chloro groups as initiation sites for controlled radical polymerization techniques like ATRP (Atom Transfer Radical Polymerization).

Conclusion

This compound is far more than a simple acylating agent. Its true synthetic power lies in its bifunctional nature, offering two distinct and addressable electrophilic centers. By understanding the interplay of electronic effects, steric hindrance, and the nature of the nucleophile, chemists can selectively target either the carbonyl carbon for acylation reactions or the alpha-carbon for substitution reactions. This control unlocks efficient synthetic routes to a wide range of complex molecules, from pharmaceutical agents to advanced polymers. This guide provides the necessary theoretical framework and practical protocols to empower researchers to fully exploit the versatile reactivity of this valuable chemical building block.

References

- This compound CAS#: 2912-62-1 - ChemicalBook. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5185549.htm

- This compound | 2912-62-1 - ChemicalBook. ChemicalBook. URL: https://www.chemicalbook.com/ProductDetail_2912-62-1.htm

- This compound 2912-62-1 wiki - Guidechem. Guidechem. URL: https://www.guidechem.com/wiki/2-chloro-2-phenylacetyl-chloride-2912-62-1.html

- A Head-to-Head Battle of Acylating Agents: 2-Bromo-2-phenylacetyl Chloride vs. Phenylacetyl Chloride - Benchchem. Benchchem. URL: https://www.benchchem.com/blog/a-head-to-head-battle-of-acylating-agents-2-bromo-2-phenylacetyl-chloride-vs-phenylacetyl-chloride/

- How can I synthesize phenylacetyl chloride using PCl3? - ResearchGate. ResearchGate. URL: https://www.researchgate.net/post/How_can_I_synthesize_phenylacetyl_chloride_using_PCl3

- 2-Phenylacetyl chloride | Solubility of Things. Solubility of Things. URL: https://solubilityofthings.

- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) - Master Organic Chemistry. Master Organic Chemistry. URL: https://www.masterorganicchemistry.

- Friedel–Crafts reaction - Wikipedia. Wikipedia. URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction

- nucleophilic addition / elimination in the reactions of acyl chlorides - Chemguide. Chemguide. URL: https://www.chemguide.co.uk/mechanisms/addelim/acylchlorides.html

- Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - Springer. SpringerLink. URL: https://link.springer.com/article/10.1007/s11164-015-2365-5

- Nucleophilic acyl substitution in acyl chlorides and acid anhydrides - YouTube. YouTube. URL: https://www.youtube.

- Mastering Organic Synthesis: The Utility of Phenylacetyl Chloride. LinkedIn. URL: https://www.linkedin.com/pulse/mastering-organic-synthesis-utility-phenylacetyl-chloride-vyyif

- Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models - PubMed. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/17094437/

- 21.2: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(OpenStax)/21%3A_Carboxylic_Acid_Derivatives-_Nucleophilic_Acyl_Substitution_Reactions/21.02%3A_Nucleophilic_Acyl_Substitution_Reactions

- Ch 22 Nucleophilic Acyl Substitution 2 - Reactions of Acid Chlorides - YouTube. YouTube. URL: https://www.youtube.

- Nucleophilic Addition-Elimination Mechanism of Acyl Chloride with nucleophiles - YouTube. YouTube. URL: https://www.youtube.

- (2R)-2-chloro-2-phenylacetyl chloride | C8H6Cl2O - PubChem. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/7003710

- Nucleophilic acyl substitution: hydrolysis of acid chlorides - YouTube. YouTube. URL: https://www.youtube.

- Homogeneous acylation and regioselectivity of cellulose with this compound in ionic liquid - BioResources. BioResources. URL: https://bioresources.cnr.ncsu.edu/resources/homogeneous-acylation-and-regioselectivity-of-cellulose-with-2-chloro-2-phenylacetyl-chloride-in-ionic-liquid/

- Friedel–Crafts Acylation - Sigma-Aldrich. Sigma-Aldrich. URL: https://www.sigmaaldrich.

- 20.7 The Mechanisms of Nucleophilic Acyl Substitution - YouTube. YouTube. URL: https://www.youtube.

- Steric and Stereoelectronic Effects in Organic Chemistry - eBooks. Springer. URL: https://link.springer.com/book/10.1007/978-981-15-9130-9

- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. YouTube. URL: https://www.youtube.

- An In-depth Technical Guide to the Reactivity of 2-Phenylbutyryl Chloride with Nucleophiles - Benchchem. Benchchem. URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-reactivity-of-2-phenylbutyryl-chloride-with-nucleophiles/

Sources

- 1. This compound CAS#: 2912-62-1 [amp.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Homogeneous acylation and regioselectivity of cellulose with this compound in ionic liquid :: BioResources [bioresources.cnr.ncsu.edu]

- 4. (2R)-2-chloro-2-phenylacetyl chloride | C8H6Cl2O | CID 7003710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2912-62-1 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. nbinno.com [nbinno.com]

- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 16. Friedel–Crafts Acylation [sigmaaldrich.com]

- 17. m.youtube.com [m.youtube.com]

- 18. content.e-bookshelf.de [content.e-bookshelf.de]

- 19. pdf.benchchem.com [pdf.benchchem.com]

electrophilicity of 2-chloro-2-phenylacetyl chloride carbonyl group

An In-Depth Technical Guide to the Electrophilicity of the 2-Chloro-2-phenylacetyl Chloride Carbonyl Group

Introduction: The Acyl Chloride Apex of Reactivity

In the hierarchy of carboxylic acid derivatives, acyl chlorides occupy the pinnacle of reactivity.[1][2][3] This heightened state is primarily due to the potent inductive electron withdrawal by both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electron-deficient and thus, exceptionally electrophilic.[2][4] Unlike esters or amides where resonance donation from the heteroatom lone pair stabilizes the carbonyl group and reduces electrophilicity, the chlorine atom in an acyl chloride is a poor resonance donor.[1][5] This is a consequence of the size and energy mismatch between the chlorine 3p orbitals and the carbon 2p orbital, leading to inefficient orbital overlap.[1][6] Consequently, the destabilizing inductive effect (-I) of chlorine overwhelmingly dominates its weak resonance effect (+R), maximizing the carbonyl carbon's partial positive charge and its susceptibility to nucleophilic attack.[5]

This guide delves into the specific case of this compound, a molecule where the intrinsic reactivity of the acyl chloride functional group is further modulated by substituents on the α-carbon. We will dissect the electronic and steric factors that define the electrophilicity of its carbonyl group, providing a framework for researchers and drug development professionals to understand and harness its unique reactivity in chemical synthesis.[7]

Deconstructing the Electrophilicity of this compound

The electrophilic character of the carbonyl carbon in this compound is a product of a powerful confluence of electron-withdrawing effects, minimally opposed by resonance stabilization.

Pillar 1: The Dominance of Inductive Effects

The primary driver of this molecule's reactivity is the cumulative inductive electron withdrawal (-I effect) from three electronegative atoms.[8]

-

Carbonyl Oxygen: As in all carbonyl compounds, the highly electronegative oxygen atom polarizes the C=O bond, drawing electron density away from the carbonyl carbon.[9][10]

-

Acyl Chloride Chlorine: The chlorine atom attached directly to the carbonyl carbon is strongly electronegative and exerts a powerful inductive pull, further depleting the carbon of electron density.[2][4] This effect is a cornerstone of the high reactivity of all acyl chlorides.[5]

-

α-Chloro Substituent: The presence of a second chlorine atom on the α-carbon introduces an additional, potent inductive pathway for electron withdrawal. This effect is transmitted through the sigma bond framework, significantly intensifying the partial positive charge on the adjacent carbonyl carbon.

This "triple threat" of inductive withdrawal makes the carbonyl carbon in this compound exceptionally electrophilic, even when compared to other highly reactive acyl chlorides like acetyl chloride or phenylacetyl chloride.[11]

Figure 1: Dominant inductive electron withdrawal (-I) in this compound.

Pillar 2: Steric Considerations

While electronic effects are paramount, steric hindrance can influence the rate of nucleophilic attack.[12][13] In this compound, the α-carbon is substituted with both a chlorine atom and a phenyl group. The bulky phenyl group can create steric congestion around the reaction center, potentially slowing the approach of very large or sterically demanding nucleophiles.[14] However, for most common nucleophiles (e.g., water, alcohols, ammonia, primary amines), the overwhelming electronic activation of the carbonyl carbon ensures that reactions proceed rapidly.[2][15] The reaction mechanism is typically a nucleophilic addition-elimination, where the nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the chloride ion, an excellent leaving group.[16][17]

Comparative Reactivity: Spectroscopic Insights

The electrophilicity of a carbonyl group can be indirectly assessed through spectroscopic methods like Infrared (IR) and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. A higher degree of positive charge on the carbonyl carbon strengthens and shortens the C=O bond, leading to a higher stretching frequency (ν_C=O) in the IR spectrum.[10][18] Similarly, increased electrophilicity deshields the carbonyl carbon nucleus, shifting its resonance to a higher chemical shift (δ, downfield) in the ¹³C NMR spectrum.[18][19]

| Compound | Structure | Key Features | Expected ν(C=O) (cm⁻¹) | Expected ¹³C NMR δ(C=O) (ppm) |

| This compound | C₆H₅CHClCOCl | Two Cl atoms (acyl & α) providing strong -I effect. | Very High (~1810-1825) | Very High (~170-185) |

| Phenylacetyl chloride | C₆H₅CH₂COCl | One Cl atom (acyl). Phenyl group is α. | High (~1800) | High (~170) |

| Benzoyl chloride | C₆H₅COCl | Phenyl group conjugated with C=O. | Lower (~1775) | Lower (~168) |

| Acetyl chloride | CH₃COCl | One Cl atom (acyl). -CH₃ is weakly donating. | High (~1805) | High (~170) |

Note: The values are estimates based on typical ranges for acyl chlorides and the expected electronic effects of the substituents.[19] The α-chloro group in the title compound is expected to push these values to the higher end of the range for acyl chlorides.

Reactivity Profile and Synthetic Applications

The extreme electrophilicity of this compound makes it a powerful and versatile reagent in organic synthesis, particularly for acylation reactions.[7][20]

-

Nucleophilic Acyl Substitution: It reacts vigorously, often exothermically, with a wide range of nucleophiles.[3][21]

-

Hydrolysis: Rapid reaction with water to form 2-chloro-2-phenylacetic acid and HCl gas.[21]

-

Alcoholysis/Phenolysis: Forms esters readily upon reaction with alcohols or phenols.[15]

-

Aminolysis: Reacts with ammonia and primary/secondary amines to yield amides.[15][20] This is a common application in the synthesis of pharmaceutical intermediates.

-

-

Friedel-Crafts Acylation: It serves as a potent acylating agent in Friedel-Crafts reactions, attaching the 2-chloro-2-phenylacetyl moiety to aromatic rings in the presence of a Lewis acid catalyst like AlCl₃.[22][23] The reaction proceeds via the formation of a highly reactive acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution.[22][24]

Figure 2: General mechanism for nucleophilic acyl substitution reactions.

Experimental Protocol: Synthesis of an Ester via Alcoholysis

This protocol provides a representative method for harnessing the reactivity of this compound in the synthesis of an ester, a common transformation in drug development.

Objective: To synthesize Benzyl 2-chloro-2-phenylacetate.

Materials:

-

This compound (1.0 eq)

-

Benzyl alcohol (1.1 eq)

-

Pyridine (1.2 eq, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add benzyl alcohol (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add anhydrous pyridine (1.2 eq) to the cooled solution. Pyridine acts as a base to neutralize the HCl byproduct, preventing side reactions.

-

Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred, cooled reaction mixture over 20-30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by slowly adding 1 M HCl solution to neutralize excess pyridine.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Benzyl 2-chloro-2-phenylacetate.

Self-Validation: The successful isolation of the target ester in good yield validates the high electrophilicity of the starting acyl chloride, which enables the reaction to proceed efficiently under mild conditions. The formation of pyridinium hydrochloride as a precipitate during the reaction further confirms the generation of HCl, consistent with the nucleophilic acyl substitution mechanism.

Conclusion

The carbonyl group of this compound is characterized by an exceptionally high degree of electrophilicity. This is the result of the powerful and cumulative inductive electron-withdrawing effects of the carbonyl oxygen, the acyl chloride's chlorine, and, crucially, the α-chloro substituent. These electronic factors far outweigh the minimal resonance stabilization from the acyl chloride's chlorine and any steric hindrance imposed by the α-phenyl group. This pronounced electrophilic character makes this compound a highly reactive and valuable reagent for a wide array of acylation reactions, empowering chemists in research and industry to efficiently construct complex molecular architectures.

References

- Electrophilicity of Carboxylic Acids Derivatives. OpenOChem Learn.

- Acyl Chlorides (A-Level). ChemistryStudent.

- Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts.

- Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.

- Acyl Chlorides. Save My Exams.

- Is an acyl chloride more reactive than an aldehyde?. Reddit.